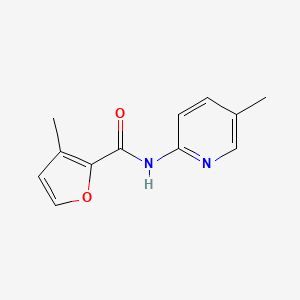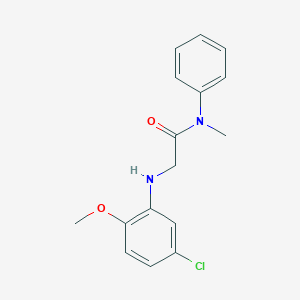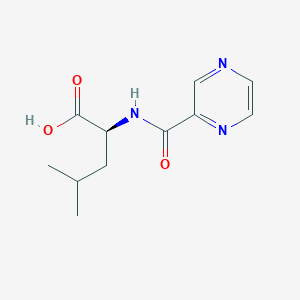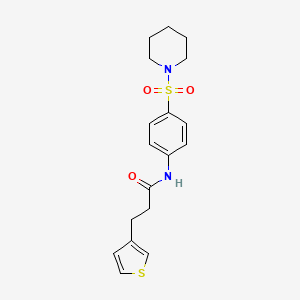
N-(1H-Indol-2-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-Indol-2-ylmethyl)propanamide: is an organic compound that belongs to the class of amides It features an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, attached to a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-Indol-2-ylmethyl)propanamide typically involves the reaction of indole derivatives with propanoyl chloride under basic conditions. The reaction can be carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Indole is reacted with propanoyl chloride in the presence of a base.
- The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond.
- The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as solvent extraction and distillation to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: N-(1H-Indol-2-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The hydrogen atoms on the indole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Corresponding amines.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
N-(1H-Indol-2-ylmethyl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biological pathways involving indole derivatives.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1H-Indol-2-ylmethyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The indole ring can mimic the structure of natural ligands, allowing the compound to bind to specific sites and modulate biological activity. The propanamide group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
N-(1H-Indol-3-ylmethyl)propanamide: Similar structure but with the indole ring attached at the 3-position.
N-(1H-Indol-2-ylmethyl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness: N-(1H-Indol-2-ylmethyl)propanamide is unique due to its specific substitution pattern on the indole ring and the presence of the propanamide group. This combination of structural features may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-(1H-indol-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-2-12(15)13-8-10-7-9-5-3-4-6-11(9)14-10/h3-7,14H,2,8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXWFXDMFOMGLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=CC2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(Dimethylamino)benzoyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7536514.png)
![Furan-3-yl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7536525.png)
![[4-(2-Hydroxyphenyl)piperazin-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B7536531.png)
![(2R)-3-methyl-2-[(2-methylfuran-3-carbonyl)amino]butanoic acid](/img/structure/B7536535.png)

![1-[(2-chlorophenyl)methyl]-5-oxo-N-(2-pyridin-2-ylethyl)pyrrolidine-3-carboxamide](/img/structure/B7536552.png)




![4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide](/img/structure/B7536593.png)
![2-Chloro-9-[[4-(trifluoromethyl)phenyl]methyl]purin-6-amine](/img/structure/B7536600.png)
![3-(Imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7536602.png)
